molecular formula C₂₃H₄₀O B1142826 Geranylgeranylisopropanol CAS No. 109826-68-8

Geranylgeranylisopropanol

Cat. No. B1142826
CAS RN: 109826-68-8
M. Wt: 332.56
InChI Key:
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Description

Geranylgeranylisopropanol (GGIP) is a naturally occurring compound found in many species of plants and fungi. It is a member of the family of compounds known as geraniols, which are characterized by a hydrocarbon chain containing three carbon atoms and one oxygen atom. GGIP is a colorless liquid with a sweet, floral odor and a boiling point of 176°C. It is an important component of many essential oils, and its aromatic properties make it an attractive flavor and fragrance ingredient. In addition to its culinary and cosmetic uses, GGIP has a wide range of industrial applications, such as in the manufacture of surfactants, solvents, and antifoams.

Scientific Research Applications

Nutraceuticals and Health Supplements

Geranylgeraniol (GG) is an ingredient extracted from the South American annatto plant. It has been shown to benefit bone and muscle health, crucial in the biosynthesis of menaquinone-4 and coenzyme Q10, and has pain and inflammation reduction activities . It has also been used in a dose-escalation, randomized, placebo-controlled trial to determine its effect on blood safety and hormone markers in healthy adults .

Biosynthesis of Vitamins

Geranylgeraniol is an important intermediate in the biosynthesis of other diterpenes, of vitamins E, and of K . It is also used in the post-translational modification known as geranylgeranylation .

Anti-Ulcer Agent

Teprenone, an acyclic polyisoprenoid compound, is a therapeutic agent developed in Japan for the treatment of gastric ulcers and gastritis . It protects gastric mucosal lesions by increasing the amount of gastric mucus in the injured area of the patient’s stomach without affecting physiological functions .

Quality Control in Pharmaceuticals

The critical aspect of the assay is a separation of the structural isomers (mono-cis and all-trans) of teprenone . An improved quantitative method for the quality control of teprenone in APIs and capsules via subcritical fluid chromatography/photo diode array detection (SubFC/PDA) using a porous graphitic carbon column has been proposed .

Anti-Aging Applications

Geranylgeraniol is used in a product called Juvinity™, which protects cells from oxidative damage and ensures optimal mitochondrial activity . It reactivates the synthesis of major dermal constituents, preserves the cytoskeleton functionality, and prolongs cell lifespan by maintaining telomere length .

Pheromone for Insects

Geranylgeraniol is a pheromone for bumblebees and a variety of other insects .

Inhibitor of Mycobacterium Tuberculosis

Geranylgeraniol is a potent inhibitor of Mycobacterium tuberculosis in vitro .

properties

IUPAC Name

(5E,9E,13E)-6,10,14,18-tetramethylnonadeca-5,9,13,17-tetraen-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H40O/c1-19(2)11-7-12-20(3)13-8-14-21(4)15-9-16-22(5)17-10-18-23(6)24/h11,13,15,17,23-24H,7-10,12,14,16,18H2,1-6H3/b20-13+,21-15+,22-17+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQOZEIOCRSIRHY-NJFMWZAGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H40O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Geranylgeranylisopropanol

CAS RN

109826-68-8
Record name 6,10,14,18-Tetramethyl-5,9,13,17-nonadecatetraen-2-ol, (5E,9E,13E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109826688
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Geranyl geranyl propanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 6,10,14,18-TETRAMETHYL-5,9,13,17-NONADECATETRAEN-2-OL, (5E,9E,13E)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N76D6SE9WU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

1 g of 6,10,14,18-tetramethyl-5,9,13,17-nonadecatetraene-2-on was dissolved in 20 ml. of methanol. 60 mg of sodium borohydride was added to the solution and the whole was stirred for 30 minutes. The reaction liquid was poured in ice-water. Dilute hydrochloric acid solution was added thereto to make the same acidic. The liquid was then subjected to the extraction with 50 ml. of n-hexane. The extract was washed with water and dried with magnesium sulfate. The solvent was distilled out to obtain 1 g of an oily product. The product was purified according to silica gel column chromatography to obtain 0.95 g of the intended product in the form of a colorless oil from 10% ether/n-hexane effluent.
Quantity
1 g
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reactant
Reaction Step One
Quantity
60 mg
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reactant
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reactant
Reaction Step Three
[Compound]
Name
ice water
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solvent
Reaction Step Four
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solvent
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Name
oily product

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